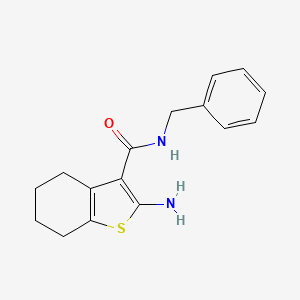

2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

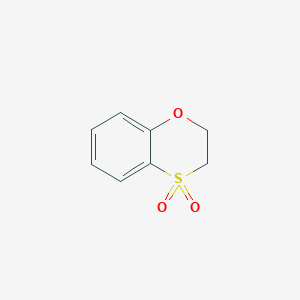

This compound is a derivative of benzothiophene . It belongs to the class of organic compounds known as thiophene carboxamides . These are compounds containing a thiophene ring which bears a carboxamide .

Synthesis Analysis

The synthesis of similar compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC) and the determination of related impurities was done by HPLC . A new series of 2-amino-N’- [substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide were synthesized using appropriate synthetic route .Molecular Structure Analysis

The molecular formula of a similar compound, N-BENZYL-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE, is C24H24N2O3S . The structure of promising azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was justified .Chemical Reactions Analysis

The reactivity of these products towards some chemical reagents was studied to afford new heterocyclic derivatives . The test compounds showed significant antibacterial and antifungal activity against the microbial strains used, when tested in vitro .Aplicaciones Científicas De Investigación

1. Azomethine Derivatives and Biological Activity

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are precursors of biologically active compounds. They exhibit cytostatic, antitubercular, and anti-inflammatory activities. Their synthesis and analysis using high-performance liquid chromatography (HPLC) optimize the identification of leading compounds with specific pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).

2. Antibacterial and Antifungal Properties

Derivatives of thiophene-3-carboxamide, including 2-amino-N-benzyl variants, have shown antibacterial and antifungal activities. The molecular structure, with specific intra- and intermolecular interactions, plays a key role in these properties (Vasu et al., 2005).

3. Gewald's Amide Reactions

Research on Gewald's amide, which includes 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, focuses on its reactions with aromatic aldehydes. These reactions lead to various biologically relevant products, highlighting the compound's significance in organic synthesis (Dzhavakhishvili et al., 2008).

4. Antitumor Activity

Certain derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit antitumor effects. This is significant for the development of new cancer treatments, with ongoing research into the structure-activity relationship of these compounds (Ostapiuk, Frolov, & Matiychuk, 2017).

5. Novel Tandem Transformations

Studies on the novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes, including 2-amino-thiophene-3-carboxamides, have led to the synthesis of unique thienopyrimidines. This research opens up new possibilities in heterocyclic chemistry (Pokhodylo et al., 2010).

Propiedades

IUPAC Name |

2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c17-15-14(12-8-4-5-9-13(12)20-15)16(19)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUJZMRHKGFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)

![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)